molecular formula C22H25N3O5 B11112994 N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11112994
M. Wt: 411.5 g/mol
InChI Key: CKIQRKRZIONMJK-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base such as potassium carbonate. This step forms the phenoxy intermediate, which is then reacted with chloroacetyl chloride to yield the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-DIMETHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its combination of a dimethoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H25N3O5/c1-14(2)21-24-22(30-25-21)16-5-7-17(8-6-16)29-13-20(26)23-12-15-9-18(27-3)11-19(10-15)28-4/h5-11,14H,12-13H2,1-4H3,(H,23,26)

InChI Key

CKIQRKRZIONMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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